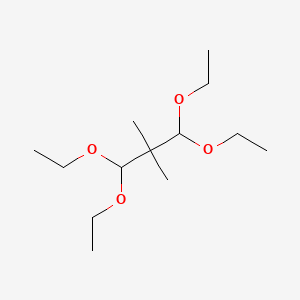

1,1,3,3-Tetraethoxy-2,2-dimethylpropane

Description

Contextualization within the Field of Acetal (B89532) Chemistry

1,1,3,3-Tetraethoxypropane is classified as a bis-acetal. An acetal is a functional group characterized by a carbon atom bonded to two alkoxy (-OR) groups. In the case of 1,1,3,3-Tetraethoxypropane, the structure can be described as a propane (B168953) chain with two acetal functionalities. Specifically, it is the diethyl acetal of malondialdehyde. This structure provides it with a degree of stability under neutral or basic conditions, while allowing for controlled reactivity under acidic conditions.

The chemistry of acetals is fundamental to organic synthesis, primarily for their use as protecting groups for carbonyl compounds. However, 1,1,3,3-Tetraethoxypropane's significance extends beyond this traditional role, serving as a key reagent itself.

Significance in Contemporary Organic Synthesis and Chemical Research

The importance of 1,1,3,3-Tetraethoxypropane in modern chemical research is multifaceted. It is widely utilized as a stable and storable precursor to malondialdehyde (MDA), a highly reactive and unstable dialdehyde (B1249045). wikipedia.org This is particularly valuable in biochemical studies, where MDA is a key biomarker for oxidative stress and lipid peroxidation. The compound is used to prepare standard curves for the Thiobarbituric Acid Reactive Substances (TBARS) assay, a common method for measuring oxidative stress. biocompare.com

In organic synthesis, 1,1,3,3-Tetraethoxypropane serves as a versatile C3 building block. It is a reactant in the synthesis of various heterocyclic compounds and other complex molecules. For instance, it is used in the multicomponent coupling reaction with amine hydrochlorides and aldehydes to produce 3,5-diformylated 1,4-dihydropyridines. sigmaaldrich.com It also participates in condensation reactions with tosylates for the synthesis of thiadicarbocyanines and in coupling reactions with carbazoles to form optically active pentamethine dyes. sigmaaldrich.com Furthermore, it is a starting material for intermediates used in the production of pharmaceuticals and agrochemicals, such as pyrazole (B372694) and pyrimidine (B1678525) derivatives. google.com

Structural Features and their Implications for Reactivity

The structure of 1,1,3,3-Tetraethoxypropane, with its two acetal groups at the 1 and 3 positions of a propane chain, is central to its chemical behavior. The presence of four ethoxy groups makes the molecule susceptible to hydrolysis under acidic conditions. This reaction cleaves the acetal linkages, releasing two molecules of ethanol (B145695) and one molecule of malondialdehyde. This controlled release of the highly reactive malondialdehyde is a key feature of its utility in synthesis.

The reactivity of the ethoxy groups also allows for nucleophilic substitution reactions, where they can be replaced by other functional groups. Additionally, the molecule can undergo oxidation to yield malondialdehyde and other oxidation byproducts. The stability of the compound under normal temperatures and pressures makes it a safe and convenient reagent to handle in the laboratory. hsppharma.com

Chemical and Physical Properties of 1,1,3,3-Tetraethoxypropane

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₄ |

| Molecular Weight | 220.31 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 220 °C |

| Melting Point | -90 °C |

| Density | 0.919 g/mL at 25 °C |

| Refractive Index | n20/D 1.411 |

| Solubility | Insoluble in water |

Structure

3D Structure

Properties

CAS No. |

10602-38-7 |

|---|---|

Molecular Formula |

C13H28O4 |

Molecular Weight |

248.36 g/mol |

IUPAC Name |

1,1,3,3-tetraethoxy-2,2-dimethylpropane |

InChI |

InChI=1S/C13H28O4/c1-7-14-11(15-8-2)13(5,6)12(16-9-3)17-10-4/h11-12H,7-10H2,1-6H3 |

InChI Key |

VUFSCSMOKMPDLE-UHFFFAOYSA-N |

SMILES |

CCOC(C(C)(C)C(OCC)OCC)OCC |

Canonical SMILES |

CCOC(C(C)(C)C(OCC)OCC)OCC |

Appearance |

Solid powder |

Other CAS No. |

10602-38-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,1,3,3-tetraethoxy-2,2-dimethylpropane adimal |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,3,3 Tetraethoxy 2,2 Dimethylpropane

Established Synthetic Pathways for Tetraethoxypropane Derivatives

The primary route to tetraalkoxypropanes involves the acid-catalyzed reaction of a trialkyl orthoformate with a vinyl ether. This fundamental transformation has been adapted for the synthesis of various substituted derivatives, including the target compound, 1,1,3,3-Tetraethoxy-2,2-dimethylpropane.

Lewis Acid Catalysis in Acetal (B89532) Formation Reactions

The cornerstone of tetraalkoxypropane synthesis is the use of acid catalysts to promote the addition of an orthoformate to a vinyl ether. While Brønsted acids can be employed, Lewis acids have demonstrated superior reactivity and selectivity, particularly for more complex substrates. google.com Strong Lewis acids such as iron(III) chloride (FeCl₃), boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃) are effective in catalyzing this reaction. google.commdpi.com The mechanism involves the activation of the orthoformate by the Lewis acid, facilitating a nucleophilic attack by the vinyl ether.

A general process for preparing 2-substituted and 2,2-disubstituted acetals of malondialdehyde involves the reaction of an orthoformate with a substituted vinyl ether in the presence of an acidic catalyst. google.com For the synthesis of this compound, the key precursors are triethyl orthoformate and a vinyl ether bearing a 2,2-dimethyl substitution pattern, such as 2-ethoxy-2-methylpropene.

The choice of Lewis acid can significantly influence the reaction's efficiency. While highly active, strong Lewis acids can sometimes lead to side reactions or polymerization of the vinyl ether, necessitating careful control of reaction conditions.

Synthetic Routes Involving Orthoformates

Triethyl orthoformate serves as a crucial C1 building block in the synthesis of 1,1,3,3-Tetraethoxypropane and its derivatives. wikipedia.org It provides one of the carbon atoms of the propane (B168953) backbone and two of the four ethoxy groups. The industrial synthesis of triethyl orthoformate itself is typically achieved through the reaction of hydrogen cyanide with ethanol (B145695) or via the Williamson ether synthesis using sodium ethoxide and chloroform. wikipedia.org

The reaction with a vinyl ether proceeds via the formation of a dialkoxycarbonium ion intermediate, which is then attacked by the electron-rich double bond of the vinyl ether. Subsequent reaction with another molecule of alcohol (in this case, ethanol generated in situ or added) leads to the final tetraacetal product. The stoichiometry of the reactants, particularly the molar ratio of the orthoformate to the vinyl ether, is a critical parameter to optimize for maximizing the yield of the desired product. researchgate.net

Novel Approaches to this compound Synthesis

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of acetal synthesis. These novel approaches are directly applicable to the preparation of sterically demanding molecules like this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the synthesis of the parent compound, 1,1,3,3-tetraethoxypropane, reaction conditions have been optimized to achieve high yields. For instance, using zinc chloride as a catalyst with a molar ratio of ethyl orthoformate to ethyl vinyl ether of 2:1 at 70°C for 4 hours resulted in an average yield of 88.8%. researchgate.net Such optimization studies provide a valuable starting point for the more challenging synthesis of the 2,2-dimethyl derivative.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier. However, this must be balanced against the potential for side reactions. The catalyst loading is another crucial factor; while a higher concentration may increase the reaction rate, it can also lead to undesired byproducts. A batch-wise reaction is often conducted at temperatures between 10°C and 80°C, with an optimal range typically between 25°C and 35°C for achieving good yields within a reasonable timeframe. google.com

Development of Greener Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for acetal synthesis. A significant focus has been on the replacement of corrosive and hazardous homogeneous acid catalysts with solid acid catalysts. researchgate.net Materials such as acidic alumina (B75360) (Al₂O₃) or montmorillonite (B579905) clays (B1170129) can serve as heterogeneous catalysts that are easily separable from the reaction mixture, reusable, and often exhibit high selectivity. google.comresearchgate.net

Solvent-free reaction conditions represent another green approach. researchgate.net Conducting the synthesis of acetals without a solvent minimizes waste and can, in some cases, accelerate the reaction rate. For example, the synthesis of acetals from aldehydes and ketones has been efficiently carried out under solventless conditions using mesoporous molecular sieves as catalysts. researchgate.net Furthermore, photo-organocatalytic methods using visible light have emerged as a mild and green alternative for acetalization, avoiding the need for strong acid promoters. rsc.org These sustainable methodologies hold promise for the cleaner production of this compound.

Comparative Analysis of Synthetic Efficiency and Scalability

The traditional Lewis acid-catalyzed approach, while effective, can present challenges in terms of scalability and cost, particularly concerning the synthesis and handling of the required substituted vinyl ether. For instance, the industrial use of volatile and flammable vinyl ethers like methyl vinyl ether has been problematic, driving research into the use of less hazardous alternatives. google.com

The efficiency of the synthesis is highly dependent on the chosen catalyst and reaction conditions. The table below presents a conceptual comparison of different catalytic approaches based on available data for related acetal syntheses.

| Catalytic System | Typical Yields | Advantages | Disadvantages | Scalability |

| Homogeneous Lewis Acids (e.g., FeCl₃, BF₃) | Good to Excellent | High reactivity, well-established. | Corrosive, difficult to separate, potential for side reactions. | Moderate to Good |

| Solid Acid Catalysts (e.g., Al₂O₃, Montmorillonite) | Good | Reusable, easy separation, environmentally friendly. | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. | Good to Excellent |

| Solvent-Free Conditions | Good to Excellent | Reduced waste, potentially faster reactions. | May not be suitable for all substrates, potential for viscosity issues. | Good |

| Photo-organocatalysis | High | Mild conditions, green, high selectivity. | Requires specialized equipment, may not be suitable for all substrates. | Lab-scale, potential for scale-up |

The scalability of any synthetic route to this compound will largely depend on the cost and availability of the starting materials, the efficiency of the catalytic process, and the ease of product purification. While homogeneous Lewis acid catalysis is a well-understood and often high-yielding method, the challenges associated with catalyst removal and waste treatment can be significant on an industrial scale. In this context, the development of robust and reusable solid acid catalysts offers a more sustainable and potentially more cost-effective path for the large-scale production of this and other substituted tetraalkoxypropanes. core.ac.uk

Reactivity and Mechanistic Investigations of 1,1,3,3 Tetraethoxy 2,2 Dimethylpropane

Hydrolytic Stability and Kinetics of Acetal (B89532) Functionality

The hydrolysis of acetals is a well-understood acid-catalyzed process that proceeds via a protonated intermediate, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This ion is then attacked by water, and subsequent deprotonation yields a hemiacetal, which can then be further hydrolyzed to the corresponding aldehyde and two additional equivalents of alcohol.

For 1,1,3,3-tetraethoxy-2,2-dimethylpropane, this process would lead to the formation of 2,2-dimethylmalondialdehyde and four molecules of ethanol (B145695). The general mechanism for the hydrolysis of one of the acetal groups is as follows:

Protonation of an ethoxy group: One of the ethoxy oxygen atoms is protonated by an acid catalyst.

Formation of an oxocarbenium ion: The protonated ethoxy group leaves as ethanol, forming a resonance-stabilized oxocarbenium ion. This step is typically the rate-determining step.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is transferred from the attacking water molecule to a base, yielding a hemiacetal.

Repeat for the second ethoxy group: The process is repeated for the other ethoxy group on the same carbon to form the aldehyde.

The kinetics of this hydrolysis are significantly influenced by the steric bulk of the 2,2-dimethylpropyl group. Generally, increased steric hindrance around the acetal carbon can decrease the rate of hydrolysis by impeding the approach of the acid catalyst and the subsequent nucleophilic attack by water. Products derived from neopentyl glycol, which shares the 2,2-dimethylpropane backbone, are known for their enhanced hydrolytic stability. researchgate.netmdpi.comwikipedia.org This suggests that this compound would exhibit greater stability towards hydrolysis compared to less sterically hindered tetraalkoxypropanes.

Table 1: Factors Affecting Acetal Hydrolysis Rate

| Factor | Effect on Rate | Rationale |

| Increased Acid Concentration | Increases | Higher concentration of the catalyst (H+) accelerates the initial protonation step. |

| Increased Temperature | Increases | Provides the necessary activation energy for the reaction to proceed faster. |

| Steric Hindrance | Decreases | Hinders the approach of the acid catalyst and water to the acetal carbon. |

| Electronic Effects | Varies | Electron-donating groups near the acetal can stabilize the oxocarbenium ion intermediate, increasing the rate. |

Nucleophilic and Electrophilic Reactivity Profiles

Nucleophilic Reactivity: The oxygen atoms of the ethoxy groups in this compound possess lone pairs of electrons, making them potential nucleophiles. However, their nucleophilicity is generally weak and reactions typically require activation of the electrophile.

Electrophilic Reactivity: The primary electrophilic sites are the acetal carbons. These carbons are susceptible to attack by strong nucleophiles, particularly when activated by a Lewis acid. The reaction of acetals with nucleophiles often involves the formation of an oxocarbenium ion intermediate, similar to the hydrolysis mechanism.

Common nucleophiles that can react with acetals include organometallic reagents such as Grignard reagents and organolithium compounds. These reactions can lead to the formation of new carbon-carbon bonds. For example, the reaction with a Grignard reagent (R-MgX) could potentially lead to the substitution of an ethoxy group with the 'R' group, forming an ether. However, the steric hindrance from the 2,2-dimethylpropane core would likely necessitate harsh reaction conditions.

Transacetalization is another important reaction where the acetal exchanges its alkoxy groups with another alcohol or diol in the presence of an acid catalyst. mdpi.comresearchgate.net For instance, reaction with a diol like ethylene (B1197577) glycol could lead to the formation of cyclic acetals.

Table 2: Predicted Reactivity of this compound

| Reagent Type | Potential Reaction | Expected Reactivity |

| Strong Acids | Hydrolysis | Slower than unhindered acetals due to steric effects. |

| Grignard Reagents (R-MgX) | C-C bond formation (substitution of -OEt) | Requires activation (e.g., with a Lewis acid) and may be slow due to steric hindrance. |

| Organolithium Reagents (R-Li) | C-C bond formation | Similar to Grignard reagents, likely requires forcing conditions. |

| Alcohols/Diols (in acid) | Transacetalization | Feasible, leading to the exchange of ethoxy groups. |

Reaction Mechanisms of Transformations Involving Ethoxy Groups

The primary transformations involving the ethoxy groups are substitution reactions that proceed through an oxocarbenium ion intermediate.

Mechanism of Acid-Catalyzed Substitution (e.g., Transacetalization):

Protonation: An acid catalyst protonates one of the ethoxy groups, making it a good leaving group (ethanol).

Formation of Oxocarbenium Ion: The protonated ethoxy group departs, and the resulting carbocation is stabilized by resonance from the adjacent oxygen atom.

Nucleophilic Attack: An incoming alcohol or diol molecule attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: A proton is lost from the newly attached alcohol, regenerating the acid catalyst and forming the new acetal.

The steric bulk of the 2,2-dimethylpropane group would influence the rate of both the departure of the leaving group and the approach of the incoming nucleophile.

Studies on Rearrangement Reactions

While there are no specific studies on the rearrangement reactions of this compound, the structural features of acetals can, in some cases, participate in rearrangements. For example, intramolecular transacetalization can be considered a type of rearrangement. mdpi.com If the molecule were to be modified to contain other reactive functional groups, more complex rearrangements could be envisioned. For instance, the generation of a carbocation elsewhere in a modified molecule could potentially lead to a hydride or alkyl shift involving the neopentyl group, although this is speculative without experimental evidence.

Stereochemical Aspects in Reactions of this compound

The molecule this compound itself is achiral. However, reactions at the acetal carbons could potentially create new stereocenters if the incoming nucleophile and the existing substituents lead to a chiral product.

In general, the stereochemical outcome of reactions at acetal centers is influenced by the stereochemistry of the starting material and the reaction mechanism. For reactions proceeding through a planar oxocarbenium ion intermediate, the nucleophile can attack from either face. In the absence of any directing groups, this would lead to a racemic mixture of products if a new stereocenter is formed.

However, if the acetal is part of a cyclic system or if there are chiral centers nearby, the attack of the nucleophile can be highly stereoselective. For example, in the reactions of chiral 1,3-dioxanes, the stereochemical outcome is often controlled by the conformation of the ring and the preference for the nucleophile to attack from a less sterically hindered face. thieme-connect.com While this compound is acyclic, the bulky 2,2-dimethylpropane group could influence the preferred conformations of the molecule, which might have some impact on the stereoselectivity of reactions if chiral reagents or catalysts are used.

Applications of 1,1,3,3 Tetraethoxy 2,2 Dimethylpropane in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The primary role of 1,1,3,3-Tetraethoxy-2,2-dimethylpropane in organic synthesis is as a stable, protected equivalent of the highly reactive 2,2-dimethylmalondialdehyde. The tetraethoxy acetal (B89532) groups provide excellent stability under neutral and basic conditions, allowing for chemical modifications on other parts of a molecule without premature reaction of the aldehyde functionalities. The deprotection to unveil the dialdehyde (B1249045) is typically achieved under acidic conditions, offering a controlled release of the reactive species when required.

This stability makes this compound an ideal starting material or intermediate in multi-step syntheses. For instance, it can be incorporated into a larger molecular framework, and the latent dialdehyde functionality can be unmasked at a later synthetic stage for further elaboration. The steric bulk imparted by the 2,2-dimethyl substitution can also serve to direct reactions at other sites of the molecule, acting as a temporary steric shield.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Acetal Deprotection | Aqueous Acid (e.g., HCl, H₂SO₄), heat | 2,2-Dimethylmalondialdehyde | Releases the reactive dialdehyde for subsequent reactions. |

| Grignard Reaction (on a molecule containing the acetal) | RMgX, then H₃O⁺ | Modified alcohol with intact acetal | The acetal is stable to Grignard reagents, allowing for selective reaction at other electrophilic sites. |

| Oxidation (on a molecule containing the acetal) | Mild oxidizing agents (e.g., PCC, DMP) | Oxidized product with intact acetal | The acetal protects the aldehyde functionality from oxidation. |

Building Block in the Construction of Complex Molecular Architectures

The bifunctional nature of the unmasked 2,2-dimethylmalondialdehyde makes this compound a valuable C3 building block for the synthesis of more complex molecules. The two aldehyde groups can react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The gem-dimethyl group plays a crucial role in these constructions, often influencing the conformation of the resulting products and preventing certain reaction pathways that might be observed with less hindered dialdehydes.

In the synthesis of natural products and other complex organic targets, the introduction of a gem-dimethyl-substituted three-carbon unit can be a key strategic step. This moiety can serve as a precursor to quaternary carbon centers, which are common structural motifs in many biologically active molecules. The controlled unmasking of the dialdehyde from its tetraethoxy acetal form allows for its timely introduction into a convergent synthetic route.

| Target Molecular Feature | Synthetic Strategy | Role of this compound |

| Quaternary Carbon Center | Deprotection followed by intramolecular aldol (B89426) or related cyclization. | Provides the core carbon skeleton with the gem-dimethyl substitution. |

| Substituted Carbocycle | Deprotection and subsequent tandem reactions with di-nucleophiles or dienes. | Acts as the three-carbon component in ring-forming reactions. |

| Polyfunctional Linear Chain | Stepwise reaction of the unmasked aldehydes with different nucleophiles. | Allows for the sequential introduction of two different functional groups. |

Precursor for Advanced Organic Transformations

Once deprotected, the resulting 2,2-dimethylmalondialdehyde can participate in a range of advanced organic transformations. The presence of two aldehyde groups in close proximity, coupled with the steric hindrance of the gem-dimethyl group, leads to unique reactivity.

For example, Knoevenagel condensation with active methylene (B1212753) compounds can be expected to proceed, although potentially at a slower rate and requiring more forcing conditions compared to unsubstituted malondialdehyde. The steric hindrance may also favor mono-condensation products under carefully controlled conditions. Other transformations such as Wittig reactions, reductive aminations, and additions of organometallic reagents can be envisioned, each potentially influenced by the steric environment of the carbonyl carbons.

| Transformation | Typical Reagents | Expected Product Feature | Influence of 2,2-Dimethyl Group |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, diethyl malonate), base catalyst | α,β-Unsaturated dicarbonyl or related structures | Steric hindrance may slow the reaction and could allow for selective mono-condensation. |

| Wittig Reaction | Phosphorus ylides (R₃P=CR'R'') | Substituted dienes | The steric bulk around the carbonyls may necessitate the use of more reactive ylides. |

| Reductive Amination | Primary or secondary amines, reducing agent (e.g., NaBH₃CN) | 2,2-Dimethyl-1,3-diaminopropane derivatives | Provides access to sterically hindered diamines. |

Derivatization for the Synthesis of Novel Functional Molecules

The reactivity of the dialdehyde derived from this compound makes it a key precursor for the synthesis of a variety of functional molecules, particularly those containing heterocyclic rings.

The condensation of 2,2-dimethylmalondialdehyde with various dinucleophiles is a direct route to a range of substituted heterocyclic systems. The gem-dimethyl group becomes a substituent on the resulting ring, influencing its physical and chemical properties.

For instance, reaction with hydrazine (B178648) and its derivatives would lead to the formation of 4,4-dimethylpyrazoles. Similarly, condensation with urea (B33335) or thiourea (B124793) would yield 5,5-dimethyl-substituted pyrimidine-2-ones or -thiones. The steric hindrance of the gem-dimethyl group can be expected to lock the conformation of the resulting heterocycles, which could be advantageous in the design of molecules with specific three-dimensional shapes, such as enzyme inhibitors or receptor ligands.

| Dinucleophile | Resulting Heterocycle | Key Structural Feature |

| Hydrazine (H₂NNH₂) | 4,4-Dimethylpyrazole | A five-membered aromatic heterocycle with a gem-dimethyl group. |

| Urea (H₂NCONH₂) | 5,5-Dimethylpyrimidin-2(1H)-one | A six-membered heterocycle with a gem-dimethyl group adjacent to the carbonyl. |

| Guanidine (H₂NC(=NH)NH₂) | 2-Amino-5,5-dimethylpyrimidine | A substituted pyrimidine (B1678525) with potential applications in medicinal chemistry. |

The application of this compound in the synthesis of traditional dyes and pigments is likely to be more specialized. Many common classes of dyes, such as cyanine (B1664457) and polymethine dyes, are synthesized through condensation reactions involving malondialdehyde or its derivatives. These reactions typically rely on the formation of an extended conjugated π-system.

The steric bulk of the gem-dimethyl group in 2,2-dimethylmalondialdehyde could hinder the planarity of the resulting chromophore, potentially leading to a blue-shift in the absorption maximum and a decrease in color intensity compared to dyes derived from unsubstituted malondialdehyde. However, this steric hindrance could also be exploited to create novel chromophores with unique photophysical properties. For example, the non-planarity could reduce aggregation-caused quenching of fluorescence, leading to brighter fluorescent dyes in the solid state or at high concentrations. The synthesis of such dyes would likely require tailored reaction conditions to overcome the steric hindrance.

Advanced Spectroscopic and Structural Characterization of 1,1,3,3 Tetraethoxy 2,2 Dimethylpropane

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing information about the chemical environment of individual atoms within a molecule. The structure of 1,1,3,3-Tetraethoxy-2,2-dimethylpropane features several distinct types of protons and carbons, which can be identified and assigned using a combination of one-dimensional and two-dimensional NMR experiments. Due to the molecule's symmetry—a C2 axis passing through the central quaternary carbon—the two CH(OEt)₂ moieties are chemically equivalent, simplifying the expected spectra.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, four unique signals are predicted.

Dimethyl Protons (-C(CH₃)₂-): The six protons of the two methyl groups attached to the central C2 carbon are equivalent due to free rotation. They are isolated from other protons by the quaternary carbon, resulting in a single, unsplit signal (a singlet).

Acetal (B89532) Protons (-CH(OEt)₂): The two protons on C1 and C3 are in identical chemical environments. As they have no adjacent protons, their signal is also expected to be a singlet. These protons are attached to a carbon bonded to two electronegative oxygen atoms, which deshields them, causing their signal to appear significantly downfield. libretexts.org

Ethoxy Methylene (B1212753) Protons (-OCH₂CH₃): The eight protons of the four equivalent methylene groups in the ethoxy substituents are deshielded by the adjacent oxygen atom. Each methylene group is coupled to a neighboring methyl group (three protons), splitting the signal into a quartet (n+1 rule, where n=3).

Ethoxy Methyl Protons (-OCH₂CH₃): The twelve protons of the four equivalent terminal methyl groups of the ethoxy substituents are the most shielded protons in the molecule. Each methyl group is coupled to an adjacent methylene group (two protons), splitting the signal into a triplet (n+1 rule, where n=2).

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂- | ~0.9 - 1.1 | Singlet (s) | 6H |

| -OCH₂(CH₃)- | ~3.4 - 3.7 | Quartet (q) | 8H |

| -OCH₂(CH₃)- | ~1.1 - 1.3 | Triplet (t) | 12H |

| -CH(OEt)₂ | ~4.4 - 4.8 | Singlet (s) | 2H |

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak, revealing the carbon skeleton of the molecule. The symmetry of this compound leads to a prediction of five distinct carbon signals. docbrown.info

Dimethyl Carbons (-C(CH₃)₂-): The two methyl carbons attached to C2 are equivalent.

Quaternary Carbon (-C(CH₃)₂-): The central C2 carbon is unique and, lacking any attached protons, typically shows a weaker signal. oregonstate.edu

Acetal Carbons (-CH(OEt)₂): The C1 and C3 carbons are equivalent. Their attachment to two oxygen atoms causes a significant downfield shift. oregonstate.edu

Ethoxy Methylene Carbons (-OCH₂CH₃): The four methylene carbons of the ethoxy groups are equivalent and are shifted downfield due to the attached oxygen.

Ethoxy Methyl Carbons (-OCH₂CH₃): The four terminal methyl carbons of the ethoxy groups are equivalent and appear in the typical upfield alkane region.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂- | ~20 - 30 |

| -C(CH₃)₂- | ~35 - 45 |

| -OCH₂CH₃ | ~60 - 70 |

| -OCH₂CH₃ | ~15 - 20 |

| -CH(OEt)₂ | ~100 - 110 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. sdsu.edu

COSY (COrrelation SpectroscopY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a cross-peak would be observed between the ethoxy methylene protons (~3.5 ppm) and the ethoxy methyl protons (~1.2 ppm), confirming the presence of the ethyl groups. No other correlations would be expected due to the structural isolation of the other proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). youtube.com It would definitively link the proton signals to their corresponding carbon signals: the singlet at ~1.0 ppm to the methyl carbon at ~25 ppm, the quartet at ~3.5 ppm to the methylene carbon at ~65 ppm, the triplet at ~1.2 ppm to the terminal methyl carbon at ~18 ppm, and the acetal proton singlet at ~4.6 ppm to the acetal carbon at ~105 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons over two to three bonds, which is essential for assembling the molecular fragments. sdsu.edu Key expected correlations include:

The acetal protons (-H C(OEt)₂) would show a correlation to the central quaternary carbon (C (CH₃)₂) and the dimethyl carbons (-C(C H₃)₂), establishing the core connectivity.

The dimethyl protons (-C(CH ₃)₂) would correlate to the central quaternary carbon (C (CH₃)₂) and the acetal carbons (C H(OEt)₂), confirming the link between the neopentyl-like core and the acetal groups.

The ethoxy methylene protons (-OH ₂C-CH₃) would correlate to the acetal carbon (C H(OEt)₂) and the ethoxy methyl carbon (-OCH₂-C H₃).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers further structural evidence. The molecular formula of this compound is C₁₅H₃₂O₄, with a molecular weight of approximately 276.42 g/mol .

EI-MS is a high-energy ionization technique that causes extensive fragmentation of the molecule. While the molecular ion peak ([M]⁺˙ at m/z 276) might be weak or absent due to instability, the resulting fragmentation pattern is highly informative. docbrown.info

Key fragmentation pathways would likely involve the cleavage of C-C and C-O bonds, with the formation of stable carbocations being a primary driving force.

Alpha-Cleavage: Cleavage of the C1-C2 bond is expected, leading to the formation of the highly stable dioxolanylium-type ion [CH(OC₂H₅)₂]⁺. This fragment would produce a prominent peak at m/z 103.

Loss of Alkoxy/Alkyl Radicals: The initial molecular ion could lose an ethoxy radical (•OC₂H₅) to form an ion at m/z 231, or an ethyl radical (•C₂H₅) to yield an ion at m/z 247.

Loss of a Methyl Radical: Loss of a methyl radical (•CH₃) from the dimethyl group would result in an ion at m/z 261 ([M-15]⁺).

| Predicted m/z | Possible Fragment Ion |

|---|---|

| 261 | [M - CH₃]⁺ |

| 231 | [M - OC₂H₅]⁺ |

| 173 | [M - CH(OC₂H₅)₂]⁺ |

| 103 | [CH(OC₂H₅)₂]⁺ |

| 75 | [CH(OH)OC₂H₅]⁺ |

| 47 | [C₂H₅OH₂]⁺ |

ESI is a soft ionization technique that typically results in minimal fragmentation. usda.gov It is ideal for accurately determining the molecular mass of the parent compound. The analysis would likely be performed in positive ion mode, yielding protonated molecules or adducts with cations.

Protonated Molecule: The most common ion observed would be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton (276.42 + 1.01 ≈ 277.43).

Cation Adducts: If salts (e.g., NaCl, KCl) are present, adduct ions such as the sodium adduct [M+Na]⁺ (m/z ≈ 299.41) or the potassium adduct [M+K]⁺ (m/z ≈ 315.40) may be observed. These adducts provide further confirmation of the molecular weight.

Tandem mass spectrometry (ESI-MS/MS) could be used to induce fragmentation of the protonated molecule. In this case, fragmentation would likely proceed through the loss of neutral molecules, such as ethanol (B145695) (C₂H₅OH, mass 46), providing controlled structural information.

| Predicted m/z | Possible Ion |

|---|---|

| 277.43 | [M + H]⁺ |

| 299.41 | [M + Na]⁺ |

| 315.40 | [M + K]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The structure of this compound, featuring a central 2,2-dimethylpropane backbone with two acetal functionalities, would exhibit characteristic vibrational frequencies. The IR and Raman spectra are expected to be dominated by bands corresponding to C-H, C-C, and C-O bond vibrations.

Expected Vibrational Modes:

C-H Stretching: Aliphatic C-H stretching vibrations from the ethoxy and dimethyl groups are anticipated in the 2850-3000 cm⁻¹ region. Multiple peaks are expected due to the symmetric and asymmetric stretching of CH₂ and CH₃ groups.

C-O Stretching: Strong C-O stretching bands, characteristic of the acetal groups, are predicted to appear in the 1000-1200 cm⁻¹ region. The coupling of C-C and C-O stretching vibrations can lead to a complex set of absorptions.

CH₂ and CH₃ Bending: Bending vibrations (scissoring, wagging, twisting, and rocking) of the methylene and methyl groups are expected in the 1350-1470 cm⁻¹ range.

C-C Stretching: The stretching vibrations of the carbon-carbon single bonds of the propane (B168953) backbone and the ethyl groups would appear in the 800-1200 cm⁻¹ region.

Rocking and Torsional Modes: Lower frequency vibrations, below 800 cm⁻¹, would correspond to rocking, wagging, and torsional modes of the entire molecular framework.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone, which may be weak or absent in the IR spectrum. The symmetric C-C stretching of the quaternary carbon and the surrounding methylene groups would be expected to give a distinct Raman signal.

Interactive Data Table: Predicted IR and Raman Peaks

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| CH₃ (methyl) | Asymmetric Stretching | ~2962 | Strong | Medium |

| CH₂ (methylene) | Asymmetric Stretching | ~2926 | Strong | Medium |

| CH₃ (methyl) | Symmetric Stretching | ~2872 | Medium | Strong |

| CH₂ (methylene) | Symmetric Stretching | ~2853 | Medium | Strong |

| CH₃/CH₂ | Bending (Scissoring) | ~1465 | Medium | Medium |

| C-O-C | Asymmetric Stretching | ~1150-1085 | Strong | Weak |

| C-O-C | Symmetric Stretching | ~1050-1000 | Medium | Strong |

| C-C | Stretching | ~1200-800 | Weak-Medium | Medium-Strong |

Note: This table represents predicted values based on group frequencies and data from analogous compounds. Experimental verification is required for accurate peak assignments.

X-ray Diffraction Studies of Crystalline Derivatives (if applicable)

As of the current body of scientific literature, there are no published X-ray diffraction studies specifically on this compound or its simple crystalline derivatives. The compound is a liquid at room temperature, which precludes direct single-crystal X-ray diffraction analysis without cryo-crystallography techniques.

For X-ray diffraction to be applicable, a suitable solid, crystalline derivative would need to be synthesized. This could potentially be achieved through co-crystallization with a host molecule or by derivatizing the compound to introduce functionalities that promote crystallization, such as the formation of a metal complex or a charge-transfer complex.

Should a crystalline derivative be obtained, X-ray diffraction would provide precise information on:

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Conformation: The preferred spatial arrangement of the ethoxy groups and the dimethylpropane backbone.

Intermolecular Interactions: The nature and geometry of packing forces in the crystal lattice, such as van der Waals interactions.

While experimental data is not currently available, related structures containing the 2,2-dimethylpropane moiety have been characterized by X-ray diffraction, providing insights into the expected steric and conformational properties of this core structure. For example, studies on Schiff base ligands incorporating a 2,2-dimethylpropane-1,3-diamine backbone have detailed the geometric constraints imposed by the gem-dimethyl group. nih.gov

Theoretical and Computational Chemistry Studies of 1,1,3,3 Tetraethoxy 2,2 Dimethylpropane

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, are fundamental to determining the three-dimensional structure and electronic properties of molecules. wikipedia.org Methods such as Hartree-Fock and post-Hartree-Fock calculations can be employed to solve the Schrödinger equation for a given molecule, providing detailed insights into its characteristics.

For 1,1,3,3-tetraethoxy-2,2-dimethylpropane, geometry optimization would be the first step, calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, most stable conformation of the molecule. pte.hu These calculations would reveal the spatial arrangement of the atoms, including the orientation of the four ethoxy groups and the central dimethylpropane core.

Following geometry optimization, the electronic structure can be analyzed. This involves mapping the distribution of electrons within the molecule to understand charge distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Illustrative Data: Optimized Geometric Parameters

This table presents hypothetical data that would be obtained from quantum chemical calculations. The values are for illustrative purposes only.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (propane backbone) | 1.54 Å |

| C-O (ether linkage) | 1.43 Å | |

| O-C (ethyl group) | 1.45 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-C-C (propane backbone) | 112° |

| C-O-C (ether) | 118° | |

| O-C-O (acetal) | 110° | |

| Dihedral Angle | C1-C2-C3-O | 178° |

Illustrative Data: Electronic Properties

This table presents hypothetical data derived from electronic structure calculations. The values are for illustrative purposes only.

| Property | Calculated Value |

| Dipole Moment | 1.8 D |

| HOMO Energy | -9.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 10.7 eV |

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. rsc.org It offers a balance between accuracy and computational cost, making it a valuable tool for predicting the reactivity of organic compounds. frontiersin.orgstackexchange.com

For this compound, DFT calculations can be used to compute various chemical reactivity descriptors. rsc.org These descriptors, such as the Fukui function and dual descriptor, help identify the most reactive sites within the molecule. For instance, analysis of the Fukui function would indicate which atoms are most likely to accept or donate electrons, thus predicting their behavior in chemical reactions. rsc.org The energies of the frontier molecular orbitals (HOMO and LUMO) calculated via DFT also provide insights into the molecule's ability to participate in reactions, with a smaller HOMO-LUMO gap generally suggesting higher reactivity. rsc.org

Illustrative Data: DFT-Calculated Reactivity Descriptors

This table presents hypothetical data from DFT calculations to predict reactivity. The values are for illustrative purposes only.

| Atom (by position) | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack |

| Acetal (B89532) Carbon (C1, C3) | 0.08 | 0.15 |

| Ether Oxygen | 0.25 | 0.05 |

| Propane (B168953) C2 | 0.01 | 0.02 |

Molecular Dynamics Simulations for Conformational Analysis

This compound is a flexible molecule due to the presence of multiple single bonds, allowing for a wide range of possible three-dimensional arrangements or conformations. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.com

An MD simulation of this compound would involve placing a model of the molecule in a simulated environment (such as in a vacuum or a solvent) and calculating the forces between atoms to model their motion. oup.com Over the course of the simulation, the molecule would explore various conformations. By analyzing the trajectory of the simulation, the most stable and frequently occurring conformations can be identified. nih.govacs.org This is crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules. mun.ca

Illustrative Data: Conformational Population Analysis

This table presents hypothetical results from a molecular dynamics simulation, showing the relative populations of different conformational states. The values are for illustrative purposes only.

| Conformer | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 175° | 0.0 | 65 |

| 2 | 65° | 1.2 | 25 |

| 3 | -70° | 2.5 | 10 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an indispensable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. nih.govrsc.org By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For this compound, a key reaction to study would be its hydrolysis, as acetals are known to react with water under acidic conditions to revert to an aldehyde or ketone and alcohols. researchgate.netwikipedia.orgkhanacademy.orglibretexts.org Computational modeling could be used to simulate this reaction, likely involving the protonation of an ether oxygen, followed by the loss of an ethanol (B145695) molecule to form a carbocation, which is then attacked by water. acs.org By calculating the energies of the reactants, products, and any intermediates and transition states, the most energetically favorable reaction pathway can be determined. ufl.edu This provides a detailed, molecular-level understanding of how the reaction proceeds. eurekalert.org

Illustrative Data: Calculated Energetics of a Hypothetical Hydrolysis Step

This table presents hypothetical energy values for a proposed reaction step, calculated using computational modeling. The values are for illustrative purposes only.

| Species | Relative Energy (kcal/mol) |

| Reactants (Protonated Acetal + Water) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate (Carbocation + Ethanol) | +5.8 |

| Transition State 2 | +10.5 |

| Products (Hemiacetal + Ethanol) | -8.3 |

Future Research Directions and Emerging Trends for 1,1,3,3 Tetraethoxy 2,2 Dimethylpropane

Exploration of Catalytic Asymmetric Synthesis Utilizing 1,1,3,3-Tetraethoxy-2,2-dimethylpropane

The field of catalytic asymmetric synthesis, which focuses on the creation of chiral molecules, offers fertile ground for the application of novel structural motifs. chemeo.comfrontiersin.org The unique steric and electronic properties of this compound could be harnessed to influence stereochemical outcomes in chemical reactions.

Future research could focus on two primary avenues: its use as a chiral auxiliary or ligand, and its application as a prochiral substrate. After modification to introduce chirality, the rigid and sterically demanding neopentyl core could serve as an effective chiral controller. The stability of this scaffold would be advantageous, ensuring the integrity of the catalyst or auxiliary under a range of reaction conditions.

As a prochiral molecule itself, the two acetal (B89532) groups are chemically equivalent. A catalytic system could be developed to differentiate between these groups, leading to the enantioselective synthesis of complex chiral building blocks. The development of enzymes or transition-metal catalysts capable of this selective hydrolysis or transformation represents a significant but potentially rewarding challenge.

| Research Avenue | Objective | Potential Advantages of this compound | Key Challenges |

|---|---|---|---|

| Chiral Ligand Development | Synthesize chiral derivatives to act as ligands for transition-metal catalysts. | High thermal/chemical stability; well-defined steric bulk to create a specific chiral pocket. | Multi-step synthesis required to introduce chirality; optimizing ligand-metal interaction. |

| Prochiral Substrate | Develop enzymatic or chemical catalysts for the enantioselective functionalization of one of the two acetal groups. | Provides a direct route to complex, stereochemically rich molecules from a simple starting material. | Achieving high enantioselectivity in differentiating the two chemically identical functional groups. |

| Chiral Protecting Group | Use as a building block for novel chiral diols for the asymmetric protection of aldehydes and ketones. | The resulting chiral acetals would possess high stability, useful in multi-step synthesis. | Synthesis of the chiral diol precursor from this compound. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, characterized by the continuous pumping of reagents through reactors, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.govgoogle.com The integration of this compound into such systems could streamline its synthesis and subsequent use.

An immediate research direction is the development of a continuous flow process for its production. Given that the synthesis of neopentyl glycol, its precursor, can be performed in continuous reactors, extending this methodology to its tetraethoxy derivative is a logical progression. mdpi.comgoogle.com Automated platforms could optimize reaction conditions (temperature, pressure, catalyst loading) in real-time to maximize yield and purity.

| Application Area | Specific Goal | Anticipated Benefits |

|---|---|---|

| Automated Synthesis | Develop a continuous flow process for the synthesis of this compound. | Improved yield, purity, safety, and scalability. Reduced waste and operational costs. |

| Multi-step Reactions | Utilize the compound as a stable intermediate in a telescoped, multi-step flow synthesis platform. | Increased efficiency by eliminating workup and purification steps; enables rapid library synthesis. |

| High-Throughput Screening | Employ automated systems to rapidly screen the reactivity of this compound with various substrates. | Accelerated discovery of new reactions and applications for the compound. |

Discovery of Novel Applications in Material Science and Supramolecular Chemistry

The robust neopentyl glycol core is a cornerstone of high-performance polymers, imparting excellent resistance to heat, light, and water. chemicalbook.comgantrade.com This suggests that this compound could serve as a valuable monomer or cross-linking agent for new advanced materials. Research could be directed towards its incorporation into polyester (B1180765) or polyurethane backbones, potentially yielding materials with superior durability and longevity.

Another exciting frontier is in the area of phase-change materials (PCMs). Neopentyl glycol itself is known to be a "plastic crystal" that exhibits a significant thermal energy storage capacity near room temperature. wikipedia.orgnih.gov Investigating whether derivatives like this compound retain or modify these properties could lead to the development of novel materials for thermal management and energy storage. digitellinc.com

In supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, the well-defined shape and rigidity of the 2,2-dimethylpropane unit could be exploited. It could be functionalized to act as a rigid scaffold for creating complex, self-assembling architectures like molecular cages or networks, with potential applications in guest encapsulation or catalysis.

Interdisciplinary Research with Biological and Nanoscience Fields

While highly speculative, the unique properties of this compound warrant exploration in interdisciplinary contexts. The stability of the neopentyl core could be advantageous in designing scaffolds for bioactive molecules or drug delivery systems. After suitable functionalization, the core structure could provide a robust anchor for attaching therapeutic agents, with the potential for controlled release via hydrolysis of the acetal groups. While research into the biological activity of propane (B168953) derivatives is broad, specific studies on this compound are needed. nih.govresearchgate.net

In nanoscience, the compound could serve as a precursor for creating well-defined organic-inorganic hybrid nanomaterials. Its ability to be functionalized could allow it to act as a linker molecule, connecting inorganic nanoparticles or surfaces to create functional materials for sensing, catalysis, or electronics. The synthesis of deuterated NPG derivatives for studying thermodynamic properties in energy applications already points toward its utility at the molecular level for creating materials with tailored properties. digitellinc.com The exploration of these interdisciplinary avenues, though challenging, could unlock entirely new applications for this versatile chemical building block.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 1,1,3,3-Tetraethoxy-2,2-dimethylpropane, and what are the key reaction parameters to optimize?

The synthesis typically involves acid-catalyzed acetalization of 2,2-dimethyl-1,3-propanediol with ethyl orthoformate or ethanol under controlled conditions. Critical parameters include:

- Catalyst selection : Strong acids (e.g., p-toluenesulfonic acid) accelerate acetal formation but require neutralization post-reaction to prevent side reactions .

- Solvent choice : Anhydrous solvents (e.g., toluene) minimize hydrolysis of intermediates.

- Temperature control : Reactions are often conducted under reflux (110–120°C) to drive off water and shift equilibrium toward product formation .

- Stoichiometry : Excess ethyl orthoformate ensures complete conversion of diol to tetraether.

Advanced: How does the steric environment of this compound influence its reactivity in organometallic coupling reactions?

The 2,2-dimethyl groups create significant steric hindrance, which:

- Reduces nucleophilic attack : The bulky substituents impede access to the central carbon, slowing SN2 reactions compared to less hindered analogs.

- Stabilizes transition states : In radical-mediated processes, the branching may stabilize intermediates through hyperconjugation, altering reaction pathways .

- Affects regioselectivity : In cross-coupling reactions (e.g., Suzuki-Miyaura), the steric profile directs metal coordination to less hindered sites .

Basic: What analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- NMR spectroscopy : H NMR confirms ethoxy group integration (δ 1.2–1.4 ppm for CHCHO) and the absence of hydroxyl protons. C NMR identifies the quaternary carbon (δ 35–40 ppm) and ethoxy carbons (δ 60–65 ppm) .

- Gas chromatography (GC) : High-temperature GC (e.g., DB-5 column) resolves impurities like unreacted diol or monoether byproducts .

- Mass spectrometry (MS) : Electron ionization (EI-MS) reveals the molecular ion peak (m/z 234–236) and fragmentation patterns for structural confirmation .

Advanced: How can computational modeling predict the thermodynamic stability of this compound under varying pH and temperature conditions?

Density Functional Theory (DFT) simulations can:

- Map hydrolysis pathways : Identify protonation sites on oxygen atoms and calculate activation energies for acetal bond cleavage .

- Predict degradation products : Simulate intermediates like 2,2-dimethylpropanediol under acidic or alkaline conditions.

- Optimize storage conditions : Correlate Arrhenius plots of degradation rates with experimental stability data to recommend ideal storage temperatures .

Basic: What role does this compound play in polymer chemistry, and how does its structure affect polymer properties?

It serves as a crosslinking agent or initiator in:

- Epoxy resins : The tetraethoxy groups react with amines, forming rigid networks that enhance thermal resistance.

- Polyurethanes : Acts as a chain extender, where the dimethyl groups reduce crystallinity, improving elastomer flexibility .

- Dendrimer synthesis : The branched structure enables controlled growth of dendritic architectures .

Advanced: What mechanistic insights explain contradictions in reported hydrolysis rates of this compound across different studies?

Discrepancies arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, accelerating hydrolysis compared to nonpolar media .

- Catalytic traces : Residual acids in commercial reagents may unintentionally promote degradation, skewing kinetic data.

- Isomerization pathways : Under basic conditions, the compound may undergo keto-enol tautomerism, altering reactivity .

- Analytical limitations : UV-Vis assays (e.g., TBARS) may overestimate degradation due to interference from byproducts .

Basic: How does the molecular symmetry of this compound influence its physical properties?

- Melting point : High symmetry (C point group) allows efficient packing, raising the melting point compared to asymmetric analogs .

- Boiling point : Despite its molecular weight, the branched structure reduces surface area, lowering boiling points relative to linear ethers .

- Solubility : Enhanced lipophilicity from methyl groups improves miscibility in nonpolar solvents (e.g., hexane) .

Advanced: What strategies resolve synthetic challenges in scaling up this compound production while maintaining high enantiomeric purity?

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions like transacetalization .

- Chiral catalysts : Enzymatic catalysts (e.g., lipases) can selectively produce enantiopure intermediates.

- In-line analytics : Real-time FTIR monitors reaction progress, enabling immediate adjustments to stoichiometry or temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.